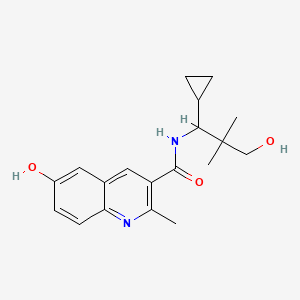
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide, also known as HPP-4382, is a chemical compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. Inflammation research has shown that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has also been shown to have low toxicity in preclinical studies. However, the limitations of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
For research on N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide include further preclinical studies to investigate its therapeutic potential in various diseases.
Synthesemethoden
The synthesis of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the reaction of 3-(3-hydroxyphenyl)propanoic acid with 6-hydroxy-1-indanone in the presence of a coupling reagent. The resulting product is then purified through column chromatography to yield N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide. This synthesis method has been optimized to produce high yields of pure N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-14-3-1-2-12(10-14)4-9-18(22)19-17-8-6-13-5-7-15(21)11-16(13)17/h1-3,5,7,10-11,17,20-21H,4,6,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGDVNRDOKSAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CCC3=CC(=CC=C3)O)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![2-(2-Ethoxyphenyl)-4-[1-(3-methoxypropyl)triazol-4-yl]-1,3-thiazole](/img/structure/B7435167.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![(1R,2R)-2-[4-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]triazol-1-yl]cyclopentan-1-ol](/img/structure/B7435177.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[[3-(hydroxymethyl)oxolan-3-yl]methyl]urea](/img/structure/B7435183.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)
![benzyl 3-[(3S)-3-fluoropyrrolidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B7435208.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)

![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B7435247.png)
![5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435251.png)
![6-hydroxy-N-[[1-(2-hydroxyethyl)cyclopentyl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435257.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)